molecular formula C8H8N2O5S B8285984 N-(methylsulfonyl)-4-nitrobenzamide

N-(methylsulfonyl)-4-nitrobenzamide

Cat. No.: B8285984
M. Wt: 244.23 g/mol
InChI Key: CYNPSTZFEOHJSW-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-4-nitrobenzamide is a nitroaromatic amide derivative featuring a methylsulfonyl (-SO₂CH₃) group attached to the amide nitrogen and a nitro (-NO₂) group at the para position of the benzamide ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence electronic distribution, metabolic stability, and biological activity compared to other nitrogen-bound groups .

Properties

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

N-methylsulfonyl-4-nitrobenzamide

InChI

InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

CYNPSTZFEOHJSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(methylsulfonyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methanesulfonamide group.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl chloride moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(methylsulfonyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its derivatives are investigated for their potential as enzyme inhibitors .

Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(methylsulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide ():

    • Substituent : Bulky, aromatic 2,2-diphenylethyl group.
    • Electronic Effects : The diphenylethyl group is electron-neutral, allowing the nitro group to dominate the electronic profile. This enhances electrophilic reactivity at the nitroaromatic ring.
    • Applications : Used in synthesizing bioactive compounds and polymers due to its dual aromaticity and structural rigidity .
  • Electronic Effects: The chlorine atom exerts an electron-withdrawing inductive effect, synergizing with the nitro group to polarize the molecule. Applications: Demonstrates neurokinin-2 antagonism and antitumor activity, highlighting the role of halogenation in bioactivity .
  • Predicted Effects: Enhanced stability and altered solubility compared to analogs. The sulfonyl group may facilitate hydrogen bonding with biological targets.
Table 1: Substituent Impact on Key Properties
Compound Substituent Electronic Effect Key Applications
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl Neutral Drug intermediates, polymers
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl Moderate electron-withdrawing Neurokinin antagonists, antitumor agents
N-(Methylsulfonyl)-4-nitrobenzamide Methylsulfonyl Strong electron-withdrawing Hypothetical: Enhanced metabolic stability

Analytical Characterization

  • NMR Spectroscopy :
    • N-(2,2-Diphenylethyl)-4-nitrobenzamide : Distinct aromatic proton signals (δ 7.2–8.3 ppm) and aliphatic protons (δ 4.2–4.5 ppm) confirm structure ().
    • N-(3-Chlorophenethyl)-4-nitrobenzamide : Chlorine’s electronegativity deshields adjacent protons, shifting resonances upfield ().
  • Mass Spectrometry :
    • Both compounds fragment via amide bond cleavage (e.g., m/z 150 for 4-nitrobenzoyl ion in N-(2,2-diphenylethyl) analog) ().
    • Methylsulfonyl analogs would likely exhibit unique fragments (e.g., SO₂CH₃-related ions).

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